o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine
Description
o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine is a bicyclic organic compound featuring a hydroxylamine group (-NHOH) attached to the bicyclo[2.2.1]heptane scaffold via a methylene bridge. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and materials research. Its rigid bicyclic framework enhances metabolic stability, while the hydroxylamine group enables diverse reactivity, such as chelation or participation in redox reactions .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
O-(2-bicyclo[2.2.1]heptanylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c9-10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5,9H2 |
InChI Key |
YMFUGZDGLYSEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CON |
Origin of Product |
United States |
Preparation Methods
The synthesis of o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptan-2-ylmethyl chloride with hydroxylamine under basic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural differences between o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine and analogous bicyclic compounds:
Key Observations :
- The hydroxylamine group in the target compound distinguishes it from amines or alcohols by enabling unique redox and coordination chemistry .
- Substituents like methoxy (in ) or aryl groups (in ) alter electronic and steric profiles, affecting solubility and target interactions.
Pharmacological Potential
- Target compound : The hydroxylamine group may act as a metal chelator or radical scavenger, relevant in neurodegenerative disease research .
- Bicyclo[2.2.1]heptan-2-ylamine : Simpler amine derivatives are explored as rigid analogs of neurotransmitters (e.g., dopamine) .
- N-(4-Methylphenyl) derivatives : Exhibit enhanced binding to serotonin receptors due to aryl substitution .
- Bicyclo[2.2.1]heptane-2-carboxylic acid : Used in prodrug design for improved bioavailability .
Stability and Reactivity
- Hydroxylamine derivatives are prone to oxidation, requiring stabilization via salt formation (e.g., hydrochloride salts) .
- Carboxylic acid analogs exhibit higher thermal stability but lower solubility in nonpolar solvents .
- Hydrazine derivatives are highly reactive, necessitating careful handling to avoid decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
